3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide
Description
Properties
IUPAC Name |
3-amino-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-11-6-4-5-10(9-11)13(18)17-16-12-7-2-1-3-8-15-12/h4-6,9H,1-3,7-8,14H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHOTZWLKHUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NNC(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide typically involves the condensation of a benzohydrazide derivative with an azepane aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol.
Industrial Production Methods
Industrial production of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and azepane groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives.
Scientific Research Applications
3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Key Differences
Table 1: Structural Comparison of 3-Amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide and Analogues
Key Observations:
- Azepane vs.
- Amino vs. Nitro Groups: The 3-amino group in the target compound may improve solubility via hydrogen bonding, whereas nitro groups (e.g., in d2) enhance electron-withdrawing effects, critical for enzyme inhibition .
- Halogen Substitutions : Halophenyl derivatives (e.g., 3-methoxy-N'-(3-bromo-5-chlorophenyl)) exhibit antibacterial activity due to halogen-mediated hydrophobic interactions and membrane disruption .
Enzyme Inhibition (CDK2)
The 5-nitroisatin derivative d2 (3-amino-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide) shows potent CDK2 inhibition, with computational studies indicating strong binding to the ATP-binding pocket via nitro group interactions with Lys33 and Glu51 .
Antimicrobial Activity
Schiff base benzohydrazides (e.g., 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide) demonstrate broad-spectrum antibacterial activity, attributed to imine (C=N) groups disrupting bacterial cell walls . The target compound’s azepane ring may similarly interfere with microbial enzymes, though experimental data are needed.
Anticancer Activity
Pyrrolyl benzohydrazides inhibit cancer cell proliferation (e.g., A549 lung cancer cells) via tubulin polymerization disruption .
Physicochemical Properties
Table 2: Solubility and ADMET Profiles
Insights:
- The amino group in the target compound likely improves aqueous solubility compared to nitro-containing analogues (e.g., d2) .
- Higher logP values in halophenyl derivatives correlate with enhanced membrane permeability, critical for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
